

Lentinan molecular structure and bioactivity

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Compound Name: *Lentinan*

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An In-depth Technical Guide to the Molecular Structure and Bioactivity of **Lentinan**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **lentinan**, a bioactive polysaccharide derived from the shiitake mushroom (*Lentinula edodes*). It details its molecular structure, multifaceted biological activities, and the underlying mechanisms of action. This document is intended to serve as a core resource, incorporating detailed experimental protocols and structured data to facilitate further research and development.

Molecular Structure of Lentinan

Lentinan is a high-molecular-weight polysaccharide belonging to the β -glucan family, renowned for its significant immunomodulatory and anti-tumor properties. Its biological activity is intrinsically linked to its unique structural characteristics, from its primary glycosidic linkages to its tertiary conformation.

Primary and Secondary Structure

Lentinan's fundamental structure consists of a linear backbone of D-glucose units linked by β -(1 \rightarrow 3)-glycosidic bonds.^{[1][2]} This main chain is periodically branched with single D-glucose units attached via β -(1 \rightarrow 6)-glycosidic linkages.^{[1][3]} The most commonly reported repeating unit features two β -(1 \rightarrow 6) branches for every five glucose residues in the β -(1 \rightarrow 3) backbone.^[3] ^[4] This specific branching pattern is crucial for its interaction with immune cell receptors.

Tertiary Structure: The Triple Helix

In aqueous solutions, such as physiological saline, **lentinan** adopts a stable, right-handed triple-helical conformation.^{[5][6][7]} This tertiary structure is maintained by intermolecular hydrogen bonds and is considered essential for its potent biological activity.^[5] When exposed to solvents like dimethyl sulfoxide (DMSO) or strong alkaline conditions (e.g., NaOH > 0.08M), this triple helix unwinds into single, random-coil chains, which results in a significant reduction or loss of its anti-tumor effects.^{[1][2][5]} The correlation between the triple-helical conformation and high bioactivity underscores the importance of structural integrity in its mechanism of action.^[2]

Physicochemical Properties

The key physicochemical properties of **lentinan** are summarized in the table below. The molecular weight and other parameters can vary depending on the extraction method and fractionation.

Property	Value / Description	Reference(s)
Class	β -Glucan Polysaccharide	^{[1][8]}
Backbone	β -(1 \rightarrow 3)-D-glucan	^{[1][3]}
Branching	β -(1 \rightarrow 6)-D-glucopyranoside branches	^{[3][4]}
Repeating Unit	Two β -(1 \rightarrow 6) branches per five β -(1 \rightarrow 3) glucose units in the main chain	^{[3][4]}
Average Molecular Weight (Mw)	$\sim 5.0 \times 10^5$ Da (500 kDa)	^{[8][9]}
Bioactive Conformation	Triple Helix (in aqueous solution)	^{[1][5]}
Denatured Conformation	Single Random-Coil (in DMSO or high pH)	^{[5][6]}
Specific Rotation $[\alpha]_D$	+14° to +22° (in NaOH)	^[8]
Solubility	Water-soluble	^[10]

Biological and Pharmacological Activities

Lentinan is classified as a biological response modifier (BRM), exerting its effects primarily by stimulating the host's immune system rather than through direct cytotoxicity to pathogens or cancer cells.[6]

Immunomodulatory Activity

Lentinan is a potent activator of the innate and adaptive immune systems. It stimulates various immune cells, including macrophages, natural killer (NK) cells, and T lymphocytes.

- **Macrophage Activation:** **Lentinan** enhances macrophage phagocytosis, cytotoxicity, and the production of reactive oxygen species (ROS) and nitric oxide (NO).[11][12] It also triggers the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[13]
- **T-Cell Proliferation:** It promotes the proliferation of T lymphocytes and has been shown to increase the population of helper T cells (CD4+) and cytotoxic T cells (CD8+).[13][14] In clinical studies involving non-small cell lung cancer (NSCLC) patients, **lentinan** combined with chemotherapy increased the number of NKT cells and cytotoxic T cells while decreasing immunosuppressive regulatory T cells (Tregs).[15]
- **Cytokine Modulation:** **Lentinan** induces the production of a cascade of cytokines and chemokines. In clinical settings, it has been shown to elevate levels of Th1-type cytokines like IFN- γ and IL-12, which are critical for anti-tumor immunity.[14][15]

Table 2.1: Selected Immunomodulatory Effects of **Lentinan**

Model System	Treatment / Dosage	Key Result	Reference(s)
Non-Small Cell Lung Cancer (NSCLC) Patients	Lentinan + Chemotherapy	Significant increase in CD3+CD56+ NKT cells ($15.7 \pm 3.1\%$) vs. chemotherapy alone ($8.6 \pm 1.4\%$); elevation of IFN- γ , TNF- α , and IL-12.	[15]
Cyclophosphamide-compromised Mice	1, 5, 10 mg/kg/day	Restored delayed-type hypersensitivity (DTH) response; augmented T lymphocyte proliferation.	[13]
DSS-induced Colitis Mouse Model	100-200 μ g/mouse (oral)	Significantly attenuated the increase in IL-1 β and IFN- γ mRNA in colon tissues.	[3]
Murine Peritoneal Macrophages	10 mg/kg (i.p.)	Significantly increased cytotoxicity against murine Lewis lung carcinoma and human melanoma cells compared to control macrophages.	[11][12]

Anti-Tumor Activity

Lentinan's anti-tumor effects are a direct consequence of its immunomodulatory properties. By activating immune effector cells, it facilitates the recognition and elimination of malignant cells. [6]

- **Host-Mediated Mechanism:** It does not exhibit direct cytotoxicity against tumor cells but rather enhances the host's tumor-killing capabilities, primarily through the activation of

macrophages, NK cells, and cytotoxic T lymphocytes.[6][8]

- **Inhibition of Tumor Growth:** In vivo studies have demonstrated significant tumor growth inhibition. A high molecular weight (1.49×10^6 Da) triple-helical fraction of **lentinan** achieved a 49.5% inhibition ratio against Sarcoma 180 solid tumors in mice, an efficacy comparable to the chemotherapy drug 5-fluorouracil (50.5%).[2] In contrast, the denatured single-chain form showed only a 12.3% inhibition.[2]
- **Clinical Use:** **Lentinan** is clinically approved and used in Japan as an adjuvant to standard chemotherapy for gastric cancer, where it has been shown to improve survival rates and quality of life.[10]

Table 2.2: Quantitative Anti-Tumor Effects of **Lentinan**

Cancer Model	Treatment / Dosage	Efficacy Metric	Result	Reference(s)
Sarcoma 180 Solid Tumor (Mice)	1 mg/kg x 10 doses (i.p.)	Tumor Inhibition Ratio	~100%	[9]
Sarcoma 180 Solid Tumor (Mice)	Triple-helix fraction (Mw 1.49×10^6 Da)	Tumor Inhibition Ratio	49.5%	[2]
Sarcoma 180 Solid Tumor (Mice)	Single-chain fraction	Tumor Inhibition Ratio	12.3%	[2]
Ovarian Carcinoma (SKOV3) Cells (in vitro)	1.6 mg/mL	Inhibition of Cell Proliferation	87%	[16]
Prostate Carcinoma (DU-145) Cells (in vitro)	Various doses	Inhibition of Cell Growth	Up to 42%	[16]

Anti-Viral Activity

Lentinan and its derivatives have also demonstrated activity against various viruses.

- Influenza Virus: In a mouse model of influenza A virus infection, **lentinan** treatment improved survival rates, reduced lung damage, and significantly inhibited the production of inflammatory cytokines associated with the "cytokine storm" (TNF- α , IL-1 β , IL-6).[17][18]
- Human Immunodeficiency Virus (HIV): A sulfated derivative of **lentinan** has been shown to inhibit HIV-induced cytopathic effects in vitro, with effective concentrations starting at 3.3 $\mu\text{g/mL}$. [4] Another protein isolated from shiitake, named lentin, was found to inhibit HIV-1 reverse transcriptase with an IC50 of 1.5 μM . [19]

Mechanism of Action and Signaling Pathways

Lentinan initiates an immune response by binding to specific pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages, dendritic cells, and neutrophils. This recognition triggers a cascade of intracellular signaling events.

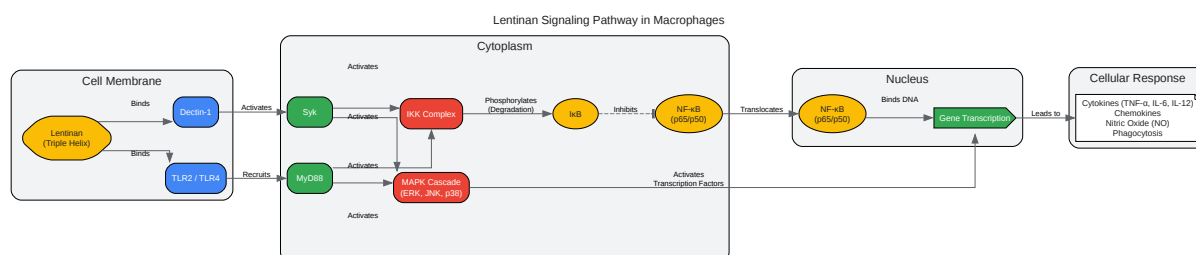
The primary receptor for β -glucans like **lentinan** is Dectin-1.[5][20] Binding to Dectin-1 leads to the recruitment and activation of spleen tyrosine kinase (Syk).[1] **Lentinan** also interacts with Toll-like Receptors (TLRs), particularly TLR2 and TLR4, which then recruit adaptor proteins like MyD88.[12][13]

Both receptor pathways converge on the activation of two major downstream signaling hubs:

- Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves the phosphorylation and activation of kinases such as ERK1/2, JNK1/2, and p38.[10][18]
- Nuclear Factor-kappa B (NF- κ B) Pathway: This leads to the phosphorylation and degradation of the inhibitor I κ B, allowing the NF- κ B p65 subunit to translocate to the nucleus. [1][10]

The activation of MAPK and NF- κ B transcription factors culminates in the expression of genes encoding a wide array of immune mediators, including pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6, IL-12), chemokines, and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide.[1][19] These mediators orchestrate the broader immune response,

leading to the activation of other immune cells and the subsequent anti-tumor and anti-viral effects.



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Caption: **Lentinan** signaling cascade in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in **lentinan** research.

Protocol for Lentinan Extraction and Purification

This protocol describes a standard laboratory method for isolating and purifying **lentinan** from the fruiting bodies of *Lentinula edodes*.

Materials:

- Fresh or dried *Lentinula edodes* fruiting bodies

- Deionized (DI) water
- 95% Ethanol (pre-chilled to 4°C)
- Trichloroacetic acid (TCA) or Savage reagent (chloroform:n-butanol 4:1 v/v)
- Dialysis tubing (MWCO 14,000 Da)
- DEAE-Sepharose Fast Flow resin
- Sephadex G-200 resin
- Sodium chloride (NaCl)
- Phenol-sulfuric acid reagents for quantification

Procedure:

- Preparation: Clean and slice fresh shiitake mushrooms. Dry in an oven at 50-60°C to a constant weight, then pulverize into a fine powder.
- Hot Water Extraction: Suspend the mushroom powder in DI water at a 1:20 ratio (w/v). Heat the suspension at 95-100°C for 6-8 hours with continuous stirring.
- Centrifugation: Cool the extract and centrifuge at 5000 x g for 20 minutes to pellet solid debris. Collect the supernatant.
- Ethanol Precipitation: Concentrate the supernatant to 1/4 of its original volume using a rotary evaporator. Add pre-chilled 95% ethanol to the concentrated extract to a final ethanol concentration of 80% (v/v) while stirring. Allow precipitation to occur overnight at 4°C.
- Crude Polysaccharide Collection: Centrifuge at 5000 x g for 15 minutes to collect the crude **lentinan** precipitate. Wash the pellet with 95% ethanol and then re-dissolve it in a minimal amount of DI water.
- Deproteination: Add 4% (w/v) TCA to the solution and let it stand at 4°C for 6 hours. Centrifuge at 7000 x g for 15 minutes to remove the precipitated protein. Alternatively, use the Savage method by mixing the solution with Savage reagent, shaking vigorously, and

centrifuging to remove the denatured protein layer. Repeat until no protein precipitate is visible at the interface.

- **Dialysis:** Transfer the deproteinated supernatant to dialysis tubing and dialyze against running tap water for 48 hours, followed by DI water for 24 hours, with frequent water changes.
- **Ion-Exchange Chromatography:** Lyophilize the dialyzed solution. Re-dissolve the powder and apply it to a DEAE-Sepharose column pre-equilibrated with DI water. Elute with a stepwise gradient of NaCl (0 M, 0.1 M, 0.3 M, 0.5 M). Collect fractions and use the phenol-sulfuric acid method to identify the main polysaccharide peak (**lentinan**, being neutral, typically elutes in the water or low salt fraction).
- **Gel-Filtration Chromatography:** Pool, desalt, and concentrate the **lentinan**-containing fractions. Apply the concentrate to a Sephadex G-200 column and elute with DI water. Collect fractions and monitor for the polysaccharide peak.
- **Final Product:** Pool the purified fractions and lyophilize to obtain pure **lentinan** powder. Store at -20°C.[\[8\]](#)[\[9\]](#)[\[14\]](#)

Protocol for In Vivo Anti-Tumor Activity Assay (Mouse Model)

This protocol outlines a typical procedure to evaluate the anti-tumor efficacy of **lentinan** using a subcutaneous tumor model in mice.

Materials:

- 6-8 week old BALB/c or C57BL/6 mice
- Tumor cell line (e.g., Sarcoma 180, MB49 bladder cancer)
- **Lentinan**, sterile solution in saline
- Positive control drug (e.g., Gemcitabine, 5-Fluorouracil)
- Sterile phosphate-buffered saline (PBS) or saline

- Calipers, syringes, animal scales

Procedure:

- Tumor Cell Implantation: Harvest tumor cells during their logarithmic growth phase. Wash and resuspend the cells in sterile PBS to a concentration of 1×10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
- Group Assignment: Monitor the mice daily. When tumors reach a palpable volume of approximately 50-100 mm³, randomly divide the mice into experimental groups (n=8-10 per group):
 - Group 1: Vehicle Control (Saline, i.p.)
 - Group 2: **Lentinan** (e.g., 4 mg/kg, i.p., twice a week)
 - Group 3: Positive Control (e.g., Gemcitabine, 40 mg/kg, i.p., twice a week)
 - Group 4: Combination Therapy (**Lentinan** + Positive Control)
- Treatment: Administer the treatments as per the assigned groups for a pre-determined period (e.g., 3-5 weeks).
- Monitoring: Measure the tumor size with calipers every 2-3 days and calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$. Monitor the body weight of each mouse as an indicator of systemic toxicity.
- Endpoint: At the end of the treatment period, sacrifice the mice by cervical dislocation. Carefully excise the tumors, photograph them, and measure their final weight.
- Data Analysis: Calculate the tumor inhibition rate (%) for each treatment group using the formula: $\text{Inhibition Rate} = [1 - (\text{Average tumor weight of treated group} / \text{Average tumor weight of control group})] \times 100$. Analyze data for statistical significance.[\[21\]](#)

Protocol for In Vitro Macrophage Activation Assay

This protocol details the steps to assess the ability of **lentinan** to activate macrophages in vitro by measuring nitric oxide (NO) production.

Materials:

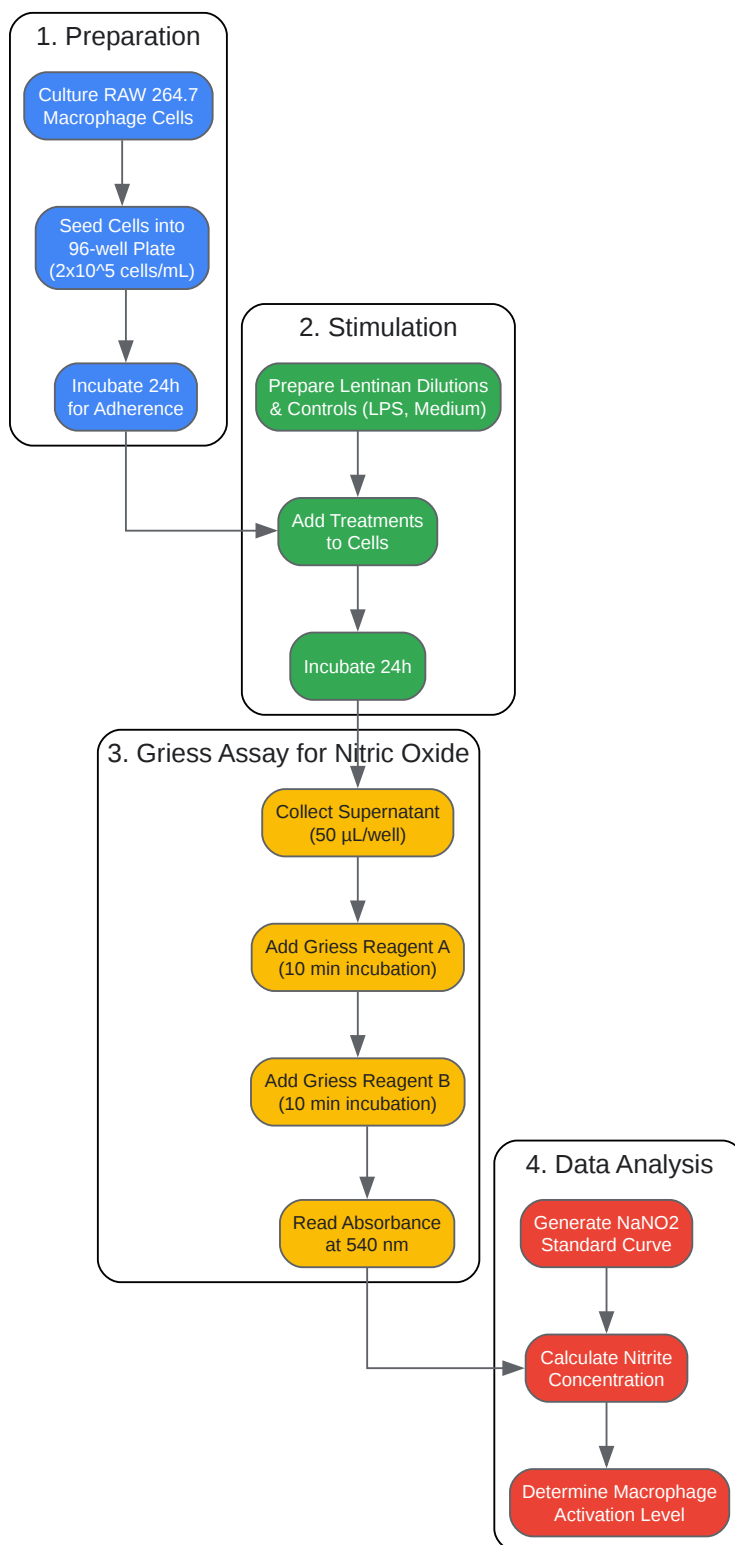
- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS
- **Lentinan** stock solution
- Lipopolysaccharide (LPS) from E. coli (positive control)
- Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO_2) standard solution
- 96-well microplate

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2×10^5 cells/mL (100 μL per well). Incubate at 37°C , 5% CO_2 for 24 hours to allow for cell adherence.
- Stimulation: Remove the old medium. Add 100 μL of fresh medium containing different concentrations of **lentinan** (e.g., 25, 50, 100, 200 $\mu\text{g/mL}$). Include a negative control (medium only) and a positive control (LPS, 1 $\mu\text{g/mL}$).
- Incubation: Incubate the plate for 24 hours at 37°C , 5% CO_2 .
- Nitrite Measurement (Griess Assay):
 - Prepare a NaNO_2 standard curve (0-100 μM) in culture medium.
 - After incubation, carefully transfer 50 μL of the culture supernatant from each well to a new 96-well plate.
 - Add 50 μL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.

- Add 50 μL of Griess Reagent Part B to each well. Incubate for another 10 minutes at room temperature.
- Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
- Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the NaNO_2 standard curve. Increased nitrite concentration indicates higher NO production and thus macrophage activation.[\[22\]](#)

Workflow: In Vitro Macrophage Activation Assay

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Caption: Experimental workflow for macrophage activation.

Conclusion and Future Directions

Lentinan is a structurally distinct β -glucan whose potent anti-tumor and immunomodulatory activities are critically dependent on its triple-helical conformation. It functions as a biological response modifier, activating key immune cells and signaling pathways (Dectin-1, TLRs, MAPK, NF- κ B) to orchestrate a robust host-mediated response. The quantitative data and established protocols summarized herein provide a solid foundation for its continued investigation.

Future research should focus on structure-activity relationship studies to precisely define the optimal molecular weight and branching frequency for specific therapeutic applications. Furthermore, exploring synergistic effects with modern immunotherapies, such as checkpoint inhibitors, could unlock new avenues for cancer treatment. The development of oral formulations with enhanced bioavailability also remains a critical challenge for expanding the therapeutic potential of this remarkable natural polymer.

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